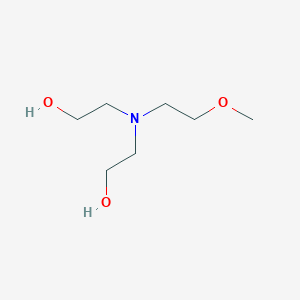
Methoxyethyldiethanolamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methoxyethyldiethanolamine is a useful research compound. Its molecular formula is C7H17NO3 and its molecular weight is 163.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
Methoxyethyldiethanolamine is an alkanolamine characterized by its ether and amine functionalities. Its molecular structure allows it to participate in various chemical reactions, making it suitable for diverse applications.
Industrial Applications
a. Adhesives and Sealants
This compound is utilized as a curing agent in epoxy resins. Its ability to enhance adhesion properties makes it valuable in manufacturing adhesives and sealants used in construction and automotive industries. The compound facilitates cross-linking in epoxy formulations, improving mechanical strength and thermal stability.
b. Coatings
In coatings technology, this compound serves as an additive to improve the performance of paints and coatings. It enhances the durability and resistance of coatings against environmental factors, thereby extending the lifespan of coated surfaces.
Pharmaceutical Applications
a. Drug Formulation
This compound is investigated for its role in drug formulation, particularly as a solubilizing agent. Its ability to enhance the solubility of poorly soluble drugs can improve bioavailability, making it a candidate for pharmaceutical applications.
b. Antimicrobial Properties
Recent studies have explored the antimicrobial properties of this compound. Research indicates that it exhibits effectiveness against various pathogens, suggesting potential applications in developing antimicrobial agents for medical use.
Cosmetic Applications
a. Skin Care Products
The compound is also employed in cosmetic formulations, particularly in skin care products due to its moisturizing properties. This compound can improve skin hydration and texture, making it a desirable ingredient in lotions and creams.
b. Hair Care Formulations
In hair care products, this compound acts as a conditioning agent, enhancing hair texture and manageability. Its inclusion in shampoos and conditioners can lead to improved hair health.
Case Study 1: Epoxy Resin Curing Agent
A study published in Materials Sciences and Applications demonstrated the effectiveness of this compound as a curing agent for epoxy resins. The findings indicated that formulations containing this compound exhibited superior mechanical properties compared to those without it .
Case Study 2: Antimicrobial Activity
Research conducted at a pharmaceutical institute evaluated the antimicrobial efficacy of this compound against common bacterial strains. Results showed significant inhibition of bacterial growth, highlighting its potential as an active ingredient in antimicrobial formulations .
Data Table: Comparative Analysis of Applications
| Application Area | Specific Use | Benefits |
|---|---|---|
| Industrial | Adhesives and Sealants | Enhanced adhesion and mechanical strength |
| Coatings | Paints and Protective Coatings | Improved durability and environmental resistance |
| Pharmaceuticals | Drug Formulation | Increased solubility and bioavailability |
| Cosmetics | Skin Care Products | Moisturizing properties |
| Hair Care Formulations | Improved texture and manageability |
Propiedades
Fórmula molecular |
C7H17NO3 |
|---|---|
Peso molecular |
163.21 g/mol |
Nombre IUPAC |
2-[2-hydroxyethyl(2-methoxyethyl)amino]ethanol |
InChI |
InChI=1S/C7H17NO3/c1-11-7-4-8(2-5-9)3-6-10/h9-10H,2-7H2,1H3 |
Clave InChI |
LANTZOPUEMHZGG-UHFFFAOYSA-N |
SMILES canónico |
COCCN(CCO)CCO |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













